1-(5-chloro-2-methoxyphenyl)-3-(2-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}ethyl)urea
Description
The exact mass of the compound this compound is 378.1571017 g/mol and the complexity rating of the compound is 430. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[2-[[4-(ethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN6O2/c1-4-19-15-9-11(2)22-16(24-15)20-7-8-21-17(25)23-13-10-12(18)5-6-14(13)26-3/h5-6,9-10H,4,7-8H2,1-3H3,(H2,21,23,25)(H2,19,20,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVMVLUJUUAEYCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)NCCNC(=O)NC2=C(C=CC(=C2)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(5-chloro-2-methoxyphenyl)-3-(2-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}ethyl)urea, commonly referred to as compound X, is a synthetic urea derivative that has garnered attention in pharmacological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of compound X, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure
The molecular structure of compound X can be summarized as follows:
- Chemical Formula : CHClNO
- Molecular Weight : 356.83 g/mol
The structure features a chloro-substituted methoxyphenyl group and a pyrimidine moiety, which may contribute to its biological activity.
Compound X is believed to interact with specific biological targets, particularly in the context of cancer therapy and neuropharmacology. Preliminary studies suggest that it may function as an inhibitor of certain kinases involved in cell proliferation and survival pathways.
Key Mechanisms:
- Kinase Inhibition : Compound X shows promise in inhibiting specific kinases associated with tumor growth.
- Receptor Modulation : It may also modulate neurotransmitter receptors, influencing neurological pathways.
Anticancer Activity
Research indicates that compound X exhibits significant anticancer properties across various cancer cell lines.
- Case Study 1 : In vitro studies demonstrated that compound X effectively reduced cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines by inducing apoptosis through the activation of caspase pathways. The IC values were reported at 12 µM for MCF-7 and 15 µM for A549 cells.
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12 | Apoptosis via caspase activation |
| A549 | 15 | Apoptosis via caspase activation |
Antimicrobial Activity
Compound X has also been evaluated for its antimicrobial properties.
- Case Study 2 : A study assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacterial strains, indicating moderate antibacterial activity.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 32 |
Pharmacokinetics
Understanding the pharmacokinetic profile of compound X is crucial for its therapeutic application. Current data suggest:
- Absorption : Rapid absorption post-oral administration.
- Distribution : Moderate volume of distribution; penetrates blood-brain barrier.
- Metabolism : Primarily metabolized in the liver.
- Elimination : Half-life estimated at 6 hours.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
